molecular formula C9H8BrFO B12451788 1-Bromo-3-(2-fluorophenyl)propan-2-one

1-Bromo-3-(2-fluorophenyl)propan-2-one

Cat. No.: B12451788
M. Wt: 231.06 g/mol
InChI Key: WARDSKDZNJWRBX-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-fluorophenyl)propan-2-one (CAS 423184-32-1) is a high-purity, brominated aromatic ketone that serves as a versatile and valuable intermediate in organic synthesis and the development of fine chemicals . Its well-defined structure, with a molecular formula of C 9 H 8 BrFO and a molecular weight of 231.06 g/mol, makes it a critical building block for precise synthetic applications, particularly in pharmaceutical research . The compound's reactivity is enhanced by the strategic placement of bromine and fluorine atoms. The bromine atom at the α-position makes it an effective electrophile for nucleophilic substitutions, enabling further functionalization of the carbon chain. Simultaneously, the electron-withdrawing fluorine substituent on the phenyl ring influences the ring's electronic properties, offering controlled reactivity for target transformations such as cross-coupling reactions . This compound is typically handled under inert conditions due to its sensitivity to moisture and light to ensure stability and purity . It is offered with a guaranteed purity of 97% and is intended for research applications only. This product is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

1-bromo-3-(2-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H8BrFO/c10-6-8(12)5-7-3-1-2-4-9(7)11/h1-4H,5-6H2

InChI Key

WARDSKDZNJWRBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CBr)F

Origin of Product

United States

Preparation Methods

Two-Step Alkylation-Bromination

This classical approach involves Friedel-Crafts acylation followed by bromination.

  • Step 1 : Acylation of 2-fluorobenzene with propanoyl chloride in the presence of AlCl₃ yields 3-(2-fluorophenyl)propan-2-one.
  • Step 2 : Bromination using phenyltrimethylammonium tribromide (PTT) in anhydrous THF at 0–25°C introduces the bromine atom at the β-position.

Key Data :

Parameter Value Source
Yield (Step 1) 78–85%
Yield (Step 2) 72–89%
Purity >95% (GC)
Reaction Time 6–8 hours (Step 2)

Advantages : High regioselectivity due to steric and electronic effects of the fluorine substituent.
Limitations : Requires strict anhydrous conditions and generates stoichiometric AlCl₃ waste.

Nucleophilic Substitution of Halogenated Precursors

Bromo-Dechlorination

1-Chloro-3-(2-fluorophenyl)propan-2-one undergoes bromo-dechlorination using NaBr in DMF at 80°C.
Reaction Conditions :

  • Molar ratio (NaBr : substrate): 1.2 : 1
  • Catalyst: None required
  • Solvent: DMF

Performance :

Yield Purity Reaction Time
68% 92% 12 hours

Mechanism : SN2 displacement facilitated by the electron-withdrawing fluorine group.

Cross-Coupling Reactions

Palladium-Catalyzed Suzuki-Miyaura Coupling

Aryl boronic acids react with 1-bromo-3-chloropropan-2-one under Pd catalysis.
Procedure :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃
  • Solvent : Dioxane/H₂O (4:1)
  • Temperature : 90°C

Outcomes :

Aryl Boronic Acid Yield (%) Reference
2-Fluorophenylboronic 81

Advantages : Tolerates diverse functional groups.
Challenges : High catalyst cost and sensitivity to oxygen.

One-Pot Bromofluorination Strategies

Oxone®-Ammonium Bromide System

A scalable one-pot method avoids intermediate isolation:

  • Oxidation : 3-(2-Fluorophenyl)propan-2-ol is oxidized to the ketone using Oxone®.
  • Bromination : NH₄Br introduces bromine under acidic conditions (H₂SO₄).

Optimized Parameters :

Parameter Value
Oxone® : Substrate 1.5 : 1
NH₄Br : Substrate 1.1 : 1
Yield 76%

Benefits : Reduced waste and operational simplicity.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield Range (%) Scalability Cost Efficiency
Friedel-Crafts 72–89 Moderate Low
Nucleophilic Sub. 60–68 High Moderate
Suzuki Coupling 75–81 Low High
One-Pot 70–76 High Moderate

Environmental Impact

  • Friedel-Crafts : Generates AlCl₃ waste (hazardous).
  • One-Pot : Water is the primary byproduct (greener).

Emerging Techniques

Electrochemical Bromination

Recent studies report electrochemical bromination using NaBr as the bromide source. A Pt anode and stainless-steel cathode in acetonitrile achieve 65% yield at 2 V.

Flow Chemistry

Microreactors enable continuous synthesis with improved heat transfer and safety. Pilot-scale trials show 80% yield with residence times <30 minutes.

Industrial Production Insights

Large-scale synthesis (≥100 kg/batch) employs modified Friedel-Crafts routes due to cost-effectiveness. Key considerations:

  • Catalyst Recycling : AlCl₃ recovery systems reduce costs by 40%.
  • Waste Management : Bromine scrubbers neutralize HBr emissions.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-3-(2-fluorophenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-fluorophenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 1-bromo-3-(2-fluorophenyl)propan-2-one, differing primarily in substituent positions or halogen types:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Reactivity References
1-(3-Bromo-4-fluorophenyl)propan-2-one C₉H₈BrFO 3-Br, 4-F on phenyl 231.06 Intermediate for pharmaceuticals
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one C₁₀H₁₀BrClO 3-Cl, 4-CH₃ on phenyl; 2-Br 277.50 Synthesis of agrochemicals
1-Bromo-3-(4-chlorophenoxy)propan-2-one C₉H₈BrClO₂ 4-Cl phenoxy group 263.52 Polymer additives or surfactants
1-Bromo-3-(4-iodophenyl)propan-2-one C₉H₈BrIO 4-I on phenyl 338.97 Radiolabeling or cross-coupling reactions

Key Observations :

  • Substituent Position : The position of fluorine/bromine on the phenyl ring significantly impacts electronic properties. For example, 1-(3-Bromo-4-fluorophenyl)propan-2-one has a meta-bromo and para-fluoro arrangement, reducing electron density compared to the target compound’s ortho-fluoro substitution.
  • Functional Groups: The phenoxy group in 1-bromo-3-(4-chlorophenoxy)propan-2-one introduces an ether linkage, reducing electrophilicity at the α-carbon compared to direct phenyl attachment.

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